molecular formula C8H3F6I B128866 1-Iodo-3,5-bis(trifluoromethyl)benzene CAS No. 328-73-4

1-Iodo-3,5-bis(trifluoromethyl)benzene

Cat. No. B128866
CAS RN: 328-73-4
M. Wt: 340 g/mol
InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N
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Description

1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound that features a benzene ring substituted with iodine and trifluoromethyl groups at the 1 and 3,5 positions, respectively. This compound serves as a versatile starting material in organometallic synthesis due to the presence of the iodine atom which can be readily substituted with various organometallic groups .

Synthesis Analysis

The synthesis of 1-Iodo-3,5-bis(trifluoromethyl)benzene can be achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method provides a selective preparation route for the compound, which can then be used to generate a range of organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper derivatives .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 1-Iodo-3,5-bis(trifluoromethyl)benzene, they do offer insights into the structural characteristics of related compounds. For instance, the planarity and coordination of ligands in metal complexes can be inferred from the structural characterization of 1,2-bis(2-pyridylethynyl)benzene complexes with silver(I) triflate and palladium(II) chloride . Such analyses are valuable for understanding how substituents like iodine and trifluoromethyl groups might influence the geometry and reactivity of the benzene ring in 1-Iodo-3,5-bis(trifluoromethyl)benzene.

Chemical Reactions Analysis

The reactivity of 1-Iodo-3,5-bis(trifluoromethyl)benzene is exemplified by its use in organometallic synthesis, where the iodine atom acts as a reactive site for metal-mediated reactions. The compound's electron-withdrawing trifluoromethyl groups likely enhance its reactivity by stabilizing the negative charge during the formation of organometallic intermediates . Additionally, the fluorination of related compounds such as 1,3-Bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate suggests potential pathways for further functionalization of the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-3,5-bis(trifluoromethyl)benzene are influenced by its halogen and trifluoromethyl substituents. These groups are known to impart unique electronic and steric effects, which can be seen in the synthesis and properties of related compounds. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves aromatic nucleophilic substitution facilitated by the electron-withdrawing effect of fluorine atoms . The presence of trifluoromethyl groups in 1-Iodo-3,5-bis(trifluoromethyl)benzene is expected to similarly affect its reactivity and physical properties, such as solubility and boiling point.

Scientific Research Applications

  • Supramolecular Features in Crystal Structures

    • The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, exhibit unique supramolecular features, including (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in their crystal structures (Stein, Hoffmann, & Fröba, 2015).
  • Versatile Starting Material for Organometallic Synthesis

    • The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, serves as a versatile starting material in organometallic synthesis, enabling a range of synthetically useful reactions (Porwisiak & Schlosser, 1996).
  • Photocatalytic Synthesis Applications

    • [Bis(difluoroacetoxy)iodo]benzene, a compound related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, is used in photocatalytic synthesis, transferring difluoroacetoxy and sulfoximidoyl groups to styrenes with high regioselectivity. This showcases its potential in photocatalytic applications (Wang et al., 2021).
  • Fluorination Reactions

    • Research on the fluorination of 1,3-Bis-(trifluoromethyl)benzene, a close analogue, demonstrates the formation of lightly fluorinated products, providing insights into potential fluorination pathways for similar compounds (Parsons, 1972).
  • Preparation of Grignard Reagents

    • An improved bromination method for 3,5-bis(trifluoromethyl)benzene has been developed, enabling the safe preparation of highly reactive Grignard reagents. This demonstrates the compound's utility in creating intermediates for complex synthesis (Leazer et al., 2003).
  • Oxidation and Baeyer-Villiger Reactions

    • Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, shows catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide, suggesting potential applications in selective oxidation processes (Brink et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

1-iodo-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIZIZDKPFXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348146
Record name 1-Iodo-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348146
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Molecular Weight

340.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3,5-bis(trifluoromethyl)benzene

CAS RN

328-73-4
Record name 1-Iodo-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trifluoromethyl)-5-iodobenzene
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 15.0 grams (0.051 mole) of 3,5-di(trifluoromethyl)phenyl bromide in 45 mL of dry tetrahydrofuran was cooled to below -80° C., and 20.5 mL (0.051 mole) of n-butyllithium (2.5M in hexanes) was added dropwise while maintaining the reaction mixture temperature below -80° C. Upon completion of addition, an additional 50 mL of tetrahydrofuran was added to promote stirring. The reaction mixture was then stirred at -80° C. for an additional one hour. After this time a solution of 13.0 grams (0.051 mole) of iodine in 30 mL of tetrahydrofuran was added dropwise while maintaining the reaction mixture temperature below -80° C. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was then poured into 400 mL of water, and the mixture was extracted with one 200 mL portion of diethyl ether. The ether extract was washed with an aqueous solution of 10% meta-sodium bisulfate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 13.1 grams of 3,5-di(trifluoromethyl)phenyl iodide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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